Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHBIGKLRDQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-00-3 | |
| Record name | ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-bromo-4-fluoro-2-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an ethyl ester functional group. The molecular structure can be represented as follows:
- Molecular Formula : C10H10BrF O2
- Molecular Weight : 273.09 g/mol
The presence of halogens (bromine and fluorine) is known to enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The compound may function through:
- Enzyme Inhibition : Compounds with halogen substituents often inhibit enzyme activity by binding to active sites or altering conformational states.
- Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study assessing the Minimum Inhibitory Concentration (MIC) revealed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.125 |
| Klebsiella pneumoniae | 0.03 |
| Pseudomonas aeruginosa | 0.125 |
These results suggest that the compound may serve as a potential candidate for developing new antibiotics, especially in light of increasing antibiotic resistance.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The compound demonstrated varying levels of cytotoxicity:
| Cell Line | EC50 (µM) |
|---|---|
| HepG2 | 82 |
| K562 | 40 |
| MT4 | 29 |
These findings indicate that while the compound possesses antimicrobial properties, it also has cytotoxic effects that warrant further investigation for therapeutic applications.
Case Study 1: Antibacterial Activity
A recent study focused on the antibacterial efficacy of this compound against Gram-negative bacteria. The compound was tested against multiple strains, showing superior activity compared to traditional antibiotics like ciprofloxacin. The study highlighted its potential as a lead compound for antibiotic development targeting resistant bacterial strains .
Case Study 2: Enzyme Interaction Studies
Another investigation explored the interaction of this compound with DNA gyrase and topoisomerase IV from E. coli. The compound exhibited competitive inhibition, with IC50 values comparable to existing fluoroquinolone antibiotics. This suggests that it could be developed into a new class of antibacterial agents targeting these essential bacterial enzymes .
Synthesis and Applications
This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. Its unique substitution pattern enhances its utility in drug discovery and development.
Synthetic Pathway Overview
- Starting Materials : Methyl benzoate derivatives.
- Reagents : Brominating agents (e.g., N-bromosuccinimide), fluorinating agents.
- Conditions : Typically conducted under reflux conditions to facilitate substitution reactions.
Scientific Research Applications
Organic Synthesis
Ethyl 3-bromo-4-fluoro-2-methylbenzoate serves as a versatile building block in organic synthesis. It can undergo various transformations:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Electrophilic Aromatic Substitution : The substitution pattern allows for the introduction of further functional groups onto the aromatic ring.
Medicinal Chemistry
This compound is utilized in the development of pharmaceutical intermediates due to its unique structural features:
- Active Pharmaceutical Ingredients (APIs) : It acts as a precursor in synthesizing compounds with potential therapeutic effects.
- Biological Activity Studies : Its interactions with biological targets can provide insights into enzyme mechanisms or receptor binding affinities.
Material Science
This compound has applications in creating advanced materials:
- Polymer Synthesis : It can be incorporated into polymer matrices to impart specific chemical properties.
- Nanomaterials : Investigated for use in developing nanocomposites with enhanced functionalities.
Case Studies and Data Tables
-
Synthesis of Novel Anticancer Agents :
- A study demonstrated that derivatives of this compound exhibited cytotoxicity against specific cancer cell lines, indicating potential as anticancer agents.
-
Polymer Development :
- Research highlighted its role in synthesizing polymers with enhanced thermal stability and mechanical strength, making it suitable for industrial applications.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Comparisons
Key Observations:
Halogen vs. Alkoxy/Cyano at Position 4: Fluoro (F) substituents (as in the target compound) confer electronegativity and lipophilicity, influencing solubility and biological activity. Methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups increase electron-donating effects and may alter metabolic stability.
Commercial Availability : Ethyl 3-bromo-4-fluorobenzoate has broader commercial availability (12 suppliers) compared to the target compound (7 suppliers), likely due to simpler synthesis or higher demand.
Collision Cross-Section (CCS) Predictions
The target compound’s CCS values (Table 2) suggest moderate ion mobility, comparable to its analogs. For example:
Table 2: Predicted CCS Values (Ų) for Adducts of this compound
| Adduct | m/z | Predicted CCS |
|---|---|---|
| [M+H]⁺ | 260.99211 | 149.0 |
| [M+Na]⁺ | 282.97405 | 152.2 |
| [M-H]⁻ | 258.97755 | 148.1 |
While CCS data for analogs are unavailable in the provided evidence, the target compound’s values align with typical trends for aromatic esters, where sodium adducts ([M+Na]⁺) exhibit slightly higher CCS due to increased mass and ion size.
Preparation Methods
Preparation of 4-fluoro-2-methylbenzoic Acid Intermediate
A critical precursor is 4-fluoro-2-methylbenzoic acid, synthesized through a Friedel-Crafts acylation followed by hydrolysis and purification:
- Starting materials: m-fluorotoluene and trichloroacetyl chloride.
- Catalyst: Lewis acid catalysts such as anhydrous aluminum trichloride (preferred), zinc chloride, or boron trifluoride.
- Solvent: 1,2-dichloroethane is preferred.
- Reaction conditions: Temperature maintained between -20 to 50 °C, optimally -5 to 10 °C.
- Hydrolysis: Alkaline hydrolysis using sodium hydroxide.
- Purification: Recrystallization using solvents like toluene, benzene, ethyl acetate, or chloroform.
This method yields 4-fluoro-2-methylbenzoic acid with good selectivity and purity, serving as a platform for further functionalization.
Selective Bromination to Introduce the 3-Bromo Substituent
Selective bromination of the aromatic ring at the 3-position is achieved through a green and efficient method avoiding hazardous bromine or chlorine gas:
- Key intermediate: 4-fluorobenzaldehyde or 4-fluoro-2-methylbenzaldehyde.
- Reagents: Sodium bromide and sodium hypochlorite aqueous solution in the presence of hydrochloric acid.
- Solvent system: Dichloromethane and water biphasic system.
- Conditions: Ultrasonic irradiation at 20-25 °C with dropwise addition of sodium hypochlorite over 1 hour.
- Process: The bromide ions are oxidized in situ to bromine equivalents by hypochlorite, which selectively brominate the aromatic ring at the 3-position.
- Workup: Phase separation, washing to neutrality, drying, and bulk melting crystallization at 31 °C.
This method avoids direct use of toxic bromine and chlorine, offers high yield (~90%), and high purity (>99%) of 3-bromo-4-fluorobenzaldehyde, a close analog to the target compound's bromo-fluoro substitution pattern.
Esterification to Form Ethyl 3-bromo-4-fluoro-2-methylbenzoate
While direct literature on ethyl ester formation of this exact compound is limited, standard esterification methods apply:
- Starting material: 3-bromo-4-fluoro-2-methylbenzoic acid or corresponding benzaldehyde derivative.
- Method: Fischer esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternative: Use of ethyl chloroformate or ethyl iodide in presence of base for milder conditions.
- Purification: Distillation or recrystallization to isolate the ethyl ester.
Given the structural similarity to related methyl esters synthesized in patents, these methods are adaptable for ethyl ester preparation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | m-fluorotoluene + trichloroacetyl chloride | Anhydrous AlCl3, 1,2-dichloroethane | -5 to 10 °C | High | High | Produces 4-fluoro-2-methylbenzoyl intermediate |
| Alkaline Hydrolysis | Acylated intermediate | NaOH | Ambient to mild heating | High | High | Yields 4-fluoro-2-methylbenzoic acid |
| Selective Bromination | 4-fluorobenzaldehyde | NaBr, NaOCl, HCl, ultrasonic waves | 20-25 °C, 1 h addition | ~90 | >99 | Green method, avoids toxic bromine/chlorine |
| Esterification | 3-bromo-4-fluoro-2-methylbenzoic acid | Ethanol, acid catalyst | Reflux | Moderate | High | Standard Fischer esterification to ethyl ester |
Research Findings and Analysis
- The use of ultrasonic irradiation in bromination enhances reaction kinetics and selectivity, reducing by-products and improving yield.
- Avoidance of elemental bromine and chlorine in halogenation steps reduces environmental and safety hazards, aligning with green chemistry principles.
- Friedel-Crafts acylation with trichloroacetyl chloride and AlCl3 is a well-established, cost-effective route to introduce acyl groups on fluorinated toluenes, facilitating regioselective functionalization.
- Alkaline hydrolysis followed by recrystallization ensures high purity of key acid intermediates, critical for successful downstream esterification and halogenation.
- Esterification methods, while standard, require optimization to prevent side reactions due to the sensitive halogenated aromatic ring.
Q & A
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., deshielded protons near electron-withdrawing groups) and HRMS for molecular ion validation. X-ray crystallography (using SHELXL for refinement) resolves stereoelectronic ambiguities, while HPLC-MS (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Cross-reference spectral libraries (e.g., NIST) to validate peaks .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., unexpected NOE correlations or shifting NMR signals) in this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the ester group) or solvent-induced shifts. Perform variable-temperature NMR (VT-NMR) to detect conformational changes. For ambiguous NOEs, use DFT calculations (Gaussian or ORCA) to model electronic environments. Validate crystallographic data against SHELX-refined structures to resolve geometric discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
